Ethyl 2,2,2-triethoxyacetate

説明

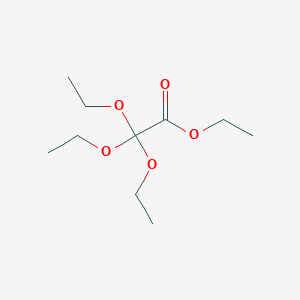

Structure

3D Structure

特性

IUPAC Name |

ethyl 2,2,2-triethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQIAVCJLYNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408212 | |

| Record name | Ethyl 2,2,2-triethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57267-03-5 | |

| Record name | Ethyl 2,2,2-triethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2,2-triethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula C10H20O5.[1][2] It is the ethyl ester of triethoxyacetic acid and is classified as an orthoester derivative. This colorless to pale yellow liquid possesses a pleasant odor.[2] Its unique structure, featuring three ethoxy groups attached to the α-carbon, imparts distinct chemical properties that make it a valuable reagent and intermediate in various synthetic applications, including in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic profile, along with relevant experimental protocols and reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C10H20O5 | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 57267-03-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pleasant | [2] |

| Boiling Point | 90-92 °C at 8 Torr | |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | |

| Storage | Sealed in a dry place at room temperature. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the four distinct ethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH2CH3 (Ester) |

| ~3.6 | Quartet | 6H | -C(OCH2CH3)3 |

| ~1.3 | Triplet | 3H | -OCH2CH3 (Ester) |

| ~1.2 | Triplet | 9H | -C(OCH2CH3)3 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~115 | C(OEt)3 |

| ~61 | -OCH2CH3 (Ester) |

| ~59 | -C(OCH2CH3)3 |

| ~15 | -C(OCH2CH3)3 |

| ~14 | -OCH2CH3 (Ester) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its ester and ether functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2975-2850 | C-H | Stretching |

| ~1750-1735 | C=O (Ester) | Stretching[3] |

| ~1250-1000 | C-O | Stretching (Ester and Ether)[3][4] |

Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely exhibit fragmentation patterns characteristic of esters and orthoesters.

| m/z | Fragment Ion |

| 220 | [M]⁺ |

| 175 | [M - OCH2CH3]⁺ |

| 147 | [M - COOCH2CH3]⁺ |

| 103 | [C(OCH2CH3)3]⁺ |

| 45 | [OCH2CH3]⁺ |

Chemical Reactivity and Synthetic Applications

This compound's reactivity is primarily governed by the ester and triethoxyacetal functional groups. It participates in a variety of important organic transformations.

Hydrolysis

Under acidic or basic conditions, this compound can undergo hydrolysis. Acid-catalyzed hydrolysis is a reversible process that yields triethoxyacetic acid and ethanol.[5] Basic hydrolysis (saponification) is an irreversible reaction that produces the salt of triethoxyacetic acid and ethanol.

Caption: Hydrolysis pathways of this compound.

Claisen Condensation

This compound can serve as a substrate in Claisen condensations, a carbon-carbon bond-forming reaction, to produce β-keto esters.[2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[6]

Caption: Generalized Claisen condensation workflow.

Nucleophilic Substitution

The ethoxy groups on the quaternary carbon can be susceptible to nucleophilic substitution, although this generally requires harsh reaction conditions.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction (General Procedure)

This protocol is a generalized procedure for the synthesis of orthoesters from nitriles, adapted for the synthesis of this compound.

Materials:

-

Triethoxyacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of triethoxyacetonitrile in a minimal amount of anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution with stirring. The reaction is monitored by TLC until the starting nitrile is consumed.

-

The resulting imino ether hydrochloride precipitate is collected by filtration under an inert atmosphere and washed with anhydrous diethyl ether.

-

The imino ether hydrochloride is then added to an excess of anhydrous ethanol at room temperature and stirred.

-

The reaction mixture is heated to reflux until the alcoholysis is complete (monitored by GC or NMR).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H227: Combustible liquid[1]

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Conclusion

This compound is a versatile chemical with a unique set of properties stemming from its orthoester-like structure. While detailed experimental data is somewhat limited in publicly accessible literature, its known reactivity in fundamental organic reactions like hydrolysis and Claisen condensation highlights its utility as a synthetic intermediate. The information provided in this guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this compound in their work. Further research into its spectroscopic characterization and exploration of its applications in novel synthetic methodologies is warranted.

References

- 1. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 57267-03-5 [smolecule.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-triethoxyacetate is a versatile orthoester that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its unique structural features, characterized by a central carbon atom bonded to three ethoxy groups and an ethyl ester moiety, make it a useful building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several key chemical transformations. The most prominent and practical routes include:

-

Synthesis from Dichloroacetic Acid: A multi-step process involving the formation of a diethoxyacetate intermediate followed by esterification.

-

The Pinner Reaction: A classic method for the synthesis of orthoesters from nitriles and alcohols under acidic conditions.

-

Esterification of Triethoxyacetic Acid: The direct reaction of triethoxyacetic acid with ethanol in the presence of an acid catalyst.

-

Transesterification: The conversion of a different orthoester to this compound by reaction with ethanol.

This guide will delve into the specifics of each of these methods, providing the necessary information for their successful implementation.

Synthesis from Dichloroacetic Acid

Reaction Pathway

Caption: Synthesis of this compound from Dichloroacetic Acid.

Experimental Protocol

This protocol is adapted from the synthesis of ethyl diethoxyacetate and is expected to yield the desired triethoxy product with appropriate modifications.[1][2]

Step 1: Preparation of Sodium Diethoxyacetate

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.35 gram-atoms) to absolute ethanol (450 mL).[1]

-

Once the sodium has completely dissolved, add dichloroacetic acid (0.39 mol) dropwise with stirring at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, heat the mixture to reflux with continuous stirring for approximately 3.5 hours.[1]

Step 2: Esterification to this compound

-

Cool the reaction mixture to below 0°C using an ice-salt bath.[1]

-

Slowly add a solution of hydrogen chloride (0.75 mol) in absolute ethanol (200 mL) while maintaining the temperature below 10°C.[1]

-

Allow the mixture to warm to room temperature and continue stirring for 3 hours, then let it stand overnight.[1]

-

Cool the mixture to 0°C again and neutralize the excess acid with a solution of sodium ethoxide to a pH of approximately 7.[1]

-

Filter the precipitated sodium chloride and wash the solid with ether. Combine the filtrate and the ether washings.[1]

-

Remove the bulk of the solvent by distillation under reduced pressure.[1]

-

Purify the crude product by fractional distillation under high vacuum to yield this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 45-50% (for ethyl diethoxyacetate) | [1] |

| Purity | >95% (typical for distillation) |

The Pinner Reaction

The Pinner reaction is a classic method for preparing orthoesters from nitriles and an excess of alcohol in the presence of an acid catalyst, typically hydrogen chloride.[3] This reaction proceeds through an intermediate imino ester salt, which then reacts with additional alcohol to form the orthoester.[3]

Reaction Pathway

Caption: Pinner reaction pathway for orthoester synthesis.

Experimental Protocol

A general procedure for the Pinner reaction to form an orthoester is as follows. A specific nitrile precursor, such as ethyl cyanoformate, would be required.

-

Cool a solution of the nitrile in a large excess of anhydrous ethanol to 0°C.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The reaction is typically continued until saturation.[3]

-

Allow the reaction mixture to stand at a low temperature, often for several hours to days, to allow for the formation of the Pinner salt and its subsequent conversion to the orthoester.[3]

-

Neutralize the reaction mixture with a suitable base (e.g., sodium ethoxide).

-

Filter off the resulting ammonium chloride precipitate.

-

Isolate the this compound from the filtrate by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Temperature | Low temperatures are crucial to prevent side reactions. | [3] |

| Reaction Time | Can be lengthy, depending on the nitrile's reactivity. | [3] |

| Yield | Variable, dependent on substrate and conditions. | [4][5] |

Esterification of Triethoxyacetic Acid

This is a direct and common method for synthesizing esters.[6] It involves the reaction of triethoxyacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating to drive the reaction to completion.[6]

Reaction Pathway

Caption: Fischer esterification of Triethoxyacetic Acid.

Experimental Protocol

A general procedure for Fischer esterification is provided below. The preparation of the starting material, triethoxyacetic acid, is a prerequisite. A plausible route to triethoxyacetic acid would be the reaction of trichloroacetic acid with three equivalents of sodium ethoxide.

Preparation of Triethoxyacetic Acid (Hypothetical)

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Slowly add trichloroacetic acid to the sodium ethoxide solution, controlling the exothermic reaction.

-

After the reaction is complete, neutralize the mixture and extract the triethoxyacetic acid.

Esterification

-

In a round-bottom flask, combine triethoxyacetic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.[7]

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.[7]

-

To improve the yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst Loading | Typically 5% of the limiting reactant. | [7] |

| Reaction Temperature | Reflux temperature of the alcohol. | [6] |

| Yield | Generally good to high for esterifications. | [8] |

Transesterification

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst.[6] For the synthesis of this compound, a suitable starting orthoester, such as trimethyl orthoacetate, could be reacted with ethanol.

Reaction Pathway

Caption: Transesterification to form this compound.

Experimental Protocol

-

Combine the starting orthoester, a large excess of ethanol, and a catalytic amount of either a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium ethoxide).[9][10]

-

Heat the reaction mixture to reflux to facilitate the exchange of the alkoxy groups.

-

The lower-boiling alcohol byproduct (in this example, methanol) can be removed by distillation to drive the equilibrium towards the formation of the desired product.

-

Once the reaction is complete, neutralize the catalyst.

-

Isolate the this compound by fractional distillation of the reaction mixture.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | Large excess of ethanol is used. | [9] |

| Catalyst | Acid or base catalysts can be employed. | [10] |

| Yield | Dependent on the efficiency of byproduct removal. | [9] |

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The synthesis from dichloroacetic acid offers a well-defined, albeit multi-step, pathway with a detailed adaptable protocol. The Pinner reaction provides a classic route from nitriles, while esterification and transesterification offer more direct but potentially equilibrium-limited alternatives. For researchers and professionals in drug development, a thorough understanding of these synthetic methods is crucial for the efficient and effective production of this important chemical intermediate. Careful optimization of reaction conditions for any chosen method is recommended to achieve the best possible yields and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis method of 2, 2-ethoxyethanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 6. Buy this compound | 57267-03-5 [smolecule.com]

- 7. ijates.com [ijates.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. monash.edu [monash.edu]

An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-triethoxyacetate (CAS No. 57267-03-5) is an organic compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol .[1][2] This orthoester derivative presents as a colorless to pale yellow liquid and is noted for its pleasant odor.[1] Structurally, it is the ethyl ester of triethoxyacetic acid, featuring three ethoxy groups attached to the alpha-carbon.[1] This unique structural arrangement significantly influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis, particularly in Claisen condensations for the formation of β-keto esters.[1] It also finds application as a solvent and a flavoring agent.[1] The synthesis of this compound is commonly achieved through the esterification of triethoxyacetic acid with ethanol in the presence of an acid catalyst or via transesterification reactions.[1]

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, focusing on modern spectroscopic techniques. Due to the limited availability of specific experimental spectra in public databases, this guide will focus on the predicted and expected spectroscopic characteristics based on the compound's functional groups. Detailed experimental protocols for each analytical technique are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 57267-03-5 | [2] |

| Molecular Formula | C10H20O5 | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Structural Elucidation and Characterization

The structural confirmation and characterization of this compound rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different ethoxy groups. The protons of the ethyl ester group will be in a different chemical environment compared to the three equivalent ethoxy groups on the alpha-carbon.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH2-CH3 (ester) | ~4.2 | Quartet | 2H |

| -O-CH2-CH3 (orthoester) | ~3.6 | Quartet | 6H |

| -O-CH2-CH3 (ester) | ~1.3 | Triplet | 3H |

| -O-CH2-CH3 (orthoester) | ~1.2 | Triplet | 9H |

Note: These are predicted values based on typical chemical shifts for ethoxy groups in similar chemical environments.[3][4][5]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of the carbonyl group and the quaternary carbon attached to three oxygen atoms will be key diagnostic features.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | ~170-185 |

| C(OEt)3 | ~110-120 |

| -O-CH2- (ester) | ~60-65 |

| -O-CH2- (orthoester) | ~58-63 |

| -CH3 (ester) | ~14 |

| -CH3 (orthoester) | ~15 |

Note: These are predicted values based on typical chemical shifts for carbons in esters and orthoesters.[6][7][8]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

NMR Experimental Workflow

References

- 1. Buy this compound | 57267-03-5 [smolecule.com]

- 2. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

IUPAC name for Ethyl 2,2,2-triethoxyacetate.

An In-depth Technical Guide to Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details its chemical properties, synthesis protocols, and key reaction mechanisms, presented for a technical audience engaged in research and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[2] It is also commonly known by synonyms such as Ethyl triethoxyacetate and Triethoxy-acetic acid ethyl ester.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 57267-03-5 | [2] |

| Molecular Formula | C₁₀H₂₀O₅ | [2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant | [1] |

| Boiling Point | 90-92 °C at 8 Torr | |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | JWQIAVCJLYNXLJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)C(OCC)(OCC)OCC | [2] |

Synthesis of this compound

This compound is primarily synthesized via the acid-catalyzed esterification of triethoxyacetic acid with ethanol. This reaction, a classic Fischer esterification, is reversible and typically requires heating under reflux to proceed to completion. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4][5][6][7]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale procedure for the synthesis of this compound based on established esterification methods.[1][4][8]

Materials:

-

Triethoxyacetic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine triethoxyacetic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. A Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.[1]

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring three ethoxy groups, imparts specific reactivity and solubility properties.[1]

A significant application for researchers is its use in the Claisen condensation reaction to form β-keto esters. These products are valuable building blocks in the synthesis of complex organic molecules and natural products.[1]

Claisen Condensation Workflow

The Claisen condensation involves the reaction of an ester with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields a β-keto ester.

Caption: Workflow of the Claisen condensation using this compound.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

References

- 1. Buy this compound | 57267-03-5 [smolecule.com]

- 2. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. ijates.com [ijates.com]

- 5. quora.com [quora.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and formula of Ethyl 2,2,2-triethoxyacetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,2,2-triethoxyacetate, a versatile organic compound with applications in organic synthesis. This document details its chemical and physical properties, outlines a key experimental protocol for its use, and illustrates its role in chemical transformations.

Core Compound Specifications

This compound is an ester recognized for its utility as a reagent in synthetic organic chemistry.[1][2] Its structure, characterized by the presence of three ethoxy groups on the alpha-carbon, precludes it from undergoing self-condensation in Claisen reactions, making it a valuable component in crossed Claisen condensations.[3][4][5]

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₅ | [1][2][6] |

| Molecular Weight | 220.26 g/mol | [1][6] |

| CAS Number | 57267-03-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Purity | Typically ≥95% |

Synthetic Applications: The Claisen Condensation

A primary application of this compound is in the Claisen condensation, specifically in mixed (or crossed) Claisen condensations, to synthesize β-keto esters.[1] Due to the absence of α-hydrogens, this compound can only serve as the electrophilic acceptor in the reaction, reacting with an enolizable ester or ketone to yield a single β-keto ester product, thus avoiding the formation of a mixture of products that can occur when two enolizable esters are used.[3][4][5]

This protocol describes a general procedure for the synthesis of a β-keto ester using this compound and a generic enolizable ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide.

Materials:

-

This compound

-

Enolizable ester (e.g., ethyl acetate)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Aqueous solution of a weak acid (e.g., acetic acid or hydrochloric acid) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Reaction Apparatus: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction Setup: Sodium ethoxide is dissolved in anhydrous ethanol in the reaction flask under an inert atmosphere.

-

Addition of the Enolizable Ester: The enolizable ester (e.g., ethyl acetate) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Addition of this compound: After the addition of the enolizable ester, this compound is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours with continuous stirring to ensure the completion of the condensation.

-

Quenching and Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a weak aqueous acid. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

-

Final Purification: The crude product can be further purified by distillation or column chromatography.

Reaction Workflow Visualization

The following diagram illustrates the logical workflow of the mixed Claisen condensation for the synthesis of a β-keto ester.

References

- 1. Buy this compound | 57267-03-5 [smolecule.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2,2,2-triethoxyacetate

CAS Number: 57267-03-5

This technical guide provides a comprehensive overview of Ethyl 2,2,2-triethoxyacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's properties, synthesis protocols, key applications, and safety information.

Compound Identification and Properties

This compound is an ester characterized by the presence of three ethoxy groups attached to the alpha-carbon. Its unique structure influences its reactivity and utility as a building block in complex organic syntheses.[1]

| Property | Value | Source |

| CAS Number | 57267-03-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀O₅ | [1][2][3] |

| Molecular Weight | 220.26 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2][4] |

| Synonyms | Ethyl triethoxyacetate, Triethoxy-acetic acid ethyl ester | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Flash Point | 85 °C / 185 °F | [5] |

| InChI Key | JWQIAVCJLYNXLJ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC(=O)C(OCC)(OCC)OCC | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with a common route involving the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.[2] The following is a detailed experimental protocol adapted from established procedures for similar compounds.[2][6]

Experimental Protocol: Synthesis from Dichloroacetic Acid

This procedure involves two main stages: the formation of the triethoxyacetate intermediate and its subsequent esterification.

Materials and Equipment:

-

Dichloroacetic acid

-

Sodium metal

-

Absolute ethanol

-

Anhydrous ether

-

Hydrogen chloride (gas or solution in ethanol)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Mechanical stirrer

-

Dropping funnel

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 1.35 gram-atoms of sodium metal in portions to 450 mL of absolute ethanol.[2] Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction with Dichloroacetic Acid: To the freshly prepared sodium ethoxide solution, add 0.39 moles of dichloroacetic acid dropwise with stirring. The rate of addition should be controlled to maintain a gentle reflux.[2] A precipitate of sodium chloride will form. After the addition is complete, heat the mixture under reflux with continuous stirring for approximately 3.5 hours.[2]

-

Acidification and Esterification: Cool the reaction mixture to below 0°C using an ice-salt bath. Slowly add a solution of approximately 0.75 moles of hydrogen chloride in 200 mL of absolute ethanol.[2] Ensure the temperature does not rise above 10°C during this addition. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for another 3 hours, then let it stand overnight.[2]

-

Work-up and Isolation: Cool the mixture to 0°C and neutralize any excess acid with a sodium ethoxide solution to a pH of approximately 7.[2] Filter the mixture to remove the precipitated sodium chloride. The filter cake should be washed with anhydrous ether, and the washings combined with the filtrate.

-

Purification: Remove the bulk of the solvent (ethanol and ether) by distillation under reduced pressure, keeping the pot temperature below 40°C.[2] The crude this compound is then purified by fractional distillation under high vacuum.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its primary application lies in its use in carbon-carbon bond-forming reactions.

-

Intermediate in Claisen Condensations: It is frequently used in Claisen condensations with ketones or aldehydes to form β-keto esters. These products are crucial intermediates in the synthesis of a wide array of complex organic molecules.[1]

-

Precursor for Heterocyclic Synthesis: The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic compounds.

-

Solvent: Due to its ester nature and multiple ether linkages, it can also be used as a specialty solvent in certain organic reactions.[1]

Claisen Condensation Workflow

The Claisen condensation is a fundamental reaction in organic chemistry for the formation of β-keto esters or β-diketones. The workflow involves the deprotonation of an enolizable ester by a strong base to form an enolate, which then undergoes nucleophilic acyl substitution with another ester.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid and can cause irritation.[4] Adherence to standard safety protocols is required.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H227: Combustible liquid[4] H302: Harmful if swallowed[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[5] Use in a well-ventilated area.[3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[3][5] Keep containers securely sealed.[3] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[5] |

| Spill Response | Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal.[3] |

References

- 1. Buy this compound | 57267-03-5 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis method of 2, 2-ethoxyethanol - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physical Properties and Appearance of Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2,2,2-triethoxyacetate (CAS No. 57267-03-5), a versatile organic compound with applications in synthesis and as a flavoring agent.[1] The information is compiled to assist researchers and professionals in drug development and other scientific fields.

General and Chemical Properties

This compound is an ester with the molecular formula C10H20O5.[1][2] Its structure features a central carbon atom bonded to three ethoxy groups and an ethyl acetate moiety, which significantly influences its chemical reactivity and physical characteristics.[1]

Appearance: This compound is a colorless to pale yellow liquid at room temperature.[1][3] It is noted for having a pleasant odor.[1][3]

Solubility: this compound is soluble in common organic solvents such as ethanol and ether.[3] However, it exhibits limited solubility in water.[3] This solubility profile is attributed to the presence of the hydrophobic ethoxy groups.[3]

Physical Properties Data

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C10H20O5 | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Color | Colorless to pale yellow | [1][3] |

| Odor | Pleasant | [1][3] |

| Boiling Point | 90-92 °C (at 8 Torr) | |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | |

| Refractive Index | Not available |

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature reviewed, the synthesis of the closely related compound, ethyl diethoxyacetate, provides a representative example of the methodology that would be employed. The following is a summary of a typical synthesis procedure.

General Synthesis Workflow for a Related Compound (Ethyl Diethoxyacetate):

This workflow illustrates the key stages in the synthesis, which would be analogous for this compound, likely starting from triethoxyacetic acid or a derivative.

Key Steps in the Synthesis of Ethyl Diethoxyacetate (as a proxy):

-

Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction: Dichloroacetic acid is added to the sodium ethoxide solution, leading to a reaction that forms the sodium salt of diethoxyacetic acid.

-

Heating: The reaction mixture is heated under reflux to drive the reaction to completion.

-

Acidification and Esterification: The mixture is cooled, and an ethanolic solution of hydrogen chloride is added to neutralize the excess base and catalyze the esterification of diethoxyacetic acid to its ethyl ester.

-

Neutralization and Work-up: The excess acid is neutralized, and the precipitated salts are removed by filtration.

-

Extraction and Solvent Removal: The product is extracted with ether, and the solvent is removed by distillation under reduced pressure.

-

Purification: The final product is purified by fractional distillation.

References

- 1. Buy this compound | 57267-03-5 [smolecule.com]

- 2. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 57267-03-5: Ethyl triethoxyacetate | CymitQuimica [cymitquimica.com]

- 4. Prediction of Refractive index of Organic Compounds using Structure-Property studies | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Prediction of Refractive Index and Abbe Number in Polymers Using Density Functional Theory [cjps.org]

An In-depth Technical Guide to the Solubility of Ethyl 2,2,2-triethoxyacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-triethoxyacetate (CAS No. 57267-03-5), an orthoester derivative, serves as a versatile intermediate and reagent in organic synthesis, including in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring three ethoxy groups attached to the alpha-carbon, imparts specific physical and chemical properties that influence its behavior in various reaction media.[1] A critical parameter for its effective use in synthesis, formulation, and purification is its solubility in a range of organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for researchers to quantitatively determine its solubility in specific solvent systems.

Core Concepts: Solubility and Miscibility

In the context of this guide, it is important to distinguish between solubility and miscibility. Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. For practical purposes in a laboratory setting, if two liquids are miscible, the solute can be considered to have infinite solubility in the solvent.

Solubility Profile of this compound

Available literature and chemical supplier information indicate that this compound, a colorless to pale yellow liquid, is generally soluble in or miscible with a variety of common organic solvents.[2][3] This is a characteristic property of orthoesters, which are typically soluble in organic solvents while exhibiting limited solubility in water.[2]

The solubility behavior is largely dictated by the "like dissolves like" principle, where substances with similar polarities tend to be soluble in one another.[4] this compound possesses both polar (ester and ether functionalities) and nonpolar (ethyl groups) characteristics, allowing it to interact favorably with a range of solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Miscible |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible |

| Nonpolar/Slightly Polar Solvents | Dichloromethane, Toluene, Diethyl Ether | Soluble to Miscible |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Likely Soluble, may not be fully miscible in all proportions |

| Aqueous Solvents | Water | Limited Solubility |

Note: This table is based on qualitative descriptions and the general behavior of orthoesters. Quantitative determination is recommended for specific applications.

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentrations, such as in pharmaceutical formulations or kinetic studies, quantitative determination of solubility is essential. The following section provides detailed methodologies for key experiments.

General Experimental Workflow for Solubility Determination

The overall process for determining the solubility of a liquid like this compound in an organic solvent can be visualized as follows:

References

A Technical Guide to Ethyl 2,2,2-triethoxyacetate: Unveiling the Key Differences from Traditional Orthoesters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental distinctions between Ethyl 2,2,2-triethoxyacetate and other common orthoesters. As the fields of drug delivery and organic synthesis continue to evolve, a comprehensive understanding of the unique structural and reactive properties of specialized reagents is paramount. This document provides a detailed comparison, experimental methodologies, and visual representations of key chemical processes to empower researchers in their scientific endeavors.

Core Structural and Physicochemical Distinctions

The primary differentiator between this compound and conventional orthoesters lies in the arrangement of the alkoxy groups. In a typical orthoester, such as triethyl orthoacetate or trimethyl orthoformate, three alkoxy groups are attached to a single carbon atom, which is itself bonded to an alkyl or hydrogen substituent (general formula RC(OR')₃).[1] In stark contrast, this compound possesses three ethoxy groups on the carbon atom adjacent to a carbonyl group.[2] This seemingly subtle structural variance has profound implications for the molecule's reactivity and stability.

This unique structural feature imparts this compound with enhanced hydrolytic stability compared to many traditional orthoesters, making it a more robust reagent in certain applications.[2]

Table 1: Comparative Physicochemical Properties

For ease of comparison, the following table summarizes key quantitative data for this compound and two commonly used orthoesters.

| Property | This compound | Triethyl Orthoacetate | Trimethyl Orthoformate |

| CAS Number | 57267-03-5[3] | 78-39-7[4] | 149-73-5[5] |

| Molecular Formula | C₁₀H₂₀O₅[3] | C₈H₁₈O₃[4] | C₄H₁₀O₃[6] |

| Molecular Weight ( g/mol ) | 220.26[3] | 162.23[4] | 106.12[6] |

| Boiling Point (°C) | 90-92 (at 8 Torr)[7] | 142[4] | 100.6[6] |

| Density (g/mL) | 1.018 (Predicted)[7] | 0.885 (at 25 °C)[4] | 0.9676 (at 20 °C)[6] |

| Refractive Index (n20/D) | Not readily available | 1.396[4] | 1.3773 (at 25 °C)[6] |

Reactivity and Applications: A Paradigm Shift

The structural disparity between this compound and other orthoesters dictates their characteristic reactions and applications.

Traditional Orthoesters:

-

Protecting Groups: Orthoesters are widely employed as protecting groups for carboxylic acids due to their stability under basic and neutral conditions and their facile removal under mild acidic conditions.

-

Reagents in Synthesis: They are key reactants in various name reactions, including the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters and the Bodroux-Chichibabin aldehyde synthesis.[8]

-

Water Scavengers: Their reactivity with water makes them effective dehydrating agents in sensitive reactions.

This compound:

-

Intermediate in Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Claisen Condensations: Researchers utilize this compound in Claisen condensations to produce β-keto esters, which are important building blocks for more complex molecules.[2]

-

Enhanced Stability: Its greater hydrolytic stability allows for its use in reactions that require prolonged exposure to acidic or basic conditions where traditional orthoesters might decompose.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of these compounds.

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from established esterification procedures and the synthesis of related compounds.

Objective: To synthesize this compound via the esterification of triethoxyacetic acid with ethanol.

Materials:

-

Triethoxyacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine triethoxyacetic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product.

-

After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent (ethanol and diethyl ether) by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Kinetic Analysis of Orthoester Hydrolysis

This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of an orthoester using UV-Vis spectrophotometry or NMR spectroscopy.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an orthoester.

Materials:

-

Orthoester (e.g., triethyl orthoacetate)

-

Aqueous acid solution of known concentration (e.g., HCl)

-

Appropriate solvent (e.g., dioxane-water mixture)

-

Spectrophotometer or NMR spectrometer

-

Thermostatted cell holder or probe

Procedure:

-

Prepare a stock solution of the orthoester in the chosen solvent.

-

Prepare a thermostatted aqueous acid solution in the spectrophotometer cuvette or NMR tube.

-

Initiate the reaction by injecting a small aliquot of the orthoester stock solution into the acid solution and start data acquisition immediately.

-

Monitor the reaction progress by observing the change in absorbance at a specific wavelength (if a product has a distinct chromophore) or by integrating the signals of the reactant and product protons in the NMR spectrum over time.

-

Record the data at regular time intervals until the reaction is complete.

-

The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the reactant concentration (or a property proportional to it, like absorbance) against time. The slope of the resulting straight line will be -k'.

Visualizing Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to orthoester chemistry.

Caption: Acid-catalyzed hydrolysis of a traditional orthoester.

Caption: pH-sensitive drug release from a poly(ortho ester) nanoparticle.

Conclusion

This compound represents a distinct class of ester compounds, often erroneously grouped with traditional orthoesters. Its unique structure, characterized by three ethoxy groups on the α-carbon to a carbonyl, imparts greater hydrolytic stability and a different reactivity profile. This makes it a valuable tool for synthetic chemists and drug development professionals, particularly in applications requiring robust reaction conditions. By understanding these fundamental differences, researchers can better leverage the specific properties of this compound and other orthoesters to advance their scientific objectives. The application of orthoester-containing polymers in pH-sensitive drug delivery systems further highlights the importance of this functional group in modern pharmaceutical sciences.[6] The controlled hydrolysis of the orthoester linkage in the acidic microenvironment of tumors or within the endosomes of cells allows for targeted drug release, a key strategy in developing more effective and less toxic cancer therapies.

References

- 1. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Poly(ortho ester) nanoparticle-based targeted intraocular therapy for controlled release of hydrophilic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cd-bioparticles.net [cd-bioparticles.net]

- 6. In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2,2,2-triethoxyacetate (CAS No. 57267-03-5), a versatile reagent used in organic synthesis.[1] Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pleasant odor.[1][2] It is an ester characterized by three ethoxy groups attached to the central carbon of the acetic acid moiety, which significantly influences its reactivity.[2] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₅[2][3] |

| Molecular Weight | 220.26 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Pleasant[1][2] |

| Purity | 95% - 97%[1] |

| Storage Temperature | Room temperature, sealed in a dry environment[4] |

Hazard Identification and Classification

This compound is classified as a combustible liquid and is associated with several health hazards.[3]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H227 | Combustible liquid[3] |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Hand Protection: Chemical-impermeable gloves must be worn.[5] Inspect gloves prior to use and wash hands thoroughly after handling.[5][6]

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or long-sleeved clothing.[5][7][8] An apron may also be necessary.[6]

3.2. Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area.[5][7] Local exhaust ventilation may be necessary for specific operations.[6]

3.3. Handling and Storage

-

General Handling: Avoid all personal contact, including inhalation of vapors.[6][7] Do not eat, drink, or smoke in the handling area.[7] Keep the container tightly closed when not in use.[7]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[5][9] Keep containers securely sealed and protected from physical damage.[6][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

3.4. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention if irritation persists.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5][9] Remove contaminated clothing.[5]

-

Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek medical attention if symptoms occur.[9]

-

Ingestion: Rinse mouth with water and drink plenty of water afterwards.[9] Do not induce vomiting.[8] Seek immediate medical attention.

3.5. Spill and Fire Procedures

-

Spill Response: In case of a spill, remove all ignition sources.[5][7] Evacuate personnel to a safe area.[5] Contain the spill with inert material such as sand, earth, or vermiculite and collect it into a labeled container for disposal.[7]

-

Fire Fighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[5][7] Wear self-contained breathing apparatus and full protective gear.[9]

Visualization of Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. CAS 57267-03-5: Ethyl triethoxyacetate | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 57267-03-5 [smolecule.com]

- 3. This compound | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 57267-03-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. meridianbioscience.com [meridianbioscience.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2,2,2-triethoxyacetate in Claisen Condensations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2,2,2-triethoxyacetate in Claisen condensations for the synthesis of β-keto esters, which are valuable intermediates in pharmaceutical and chemical research. The protocols detailed below serve as a practical guide for synthetic chemists.

Introduction to Claisen Condensation with this compound

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2][3] this compound is a valuable reagent in this reaction, serving as an orthoester that can react with the enolate of a ketone or another ester to yield synthetically useful β-keto esters. These products are key building blocks in the synthesis of a wide range of biologically active molecules and complex natural products.

The primary advantage of using this compound is its ability to introduce a diethoxymethyl carbonyl equivalent, which can be readily converted to a carboxylic acid or other functional groups. This makes it a versatile tool for molecular elaboration in drug discovery and development.

Reaction Mechanism and Signaling Pathway

The Claisen condensation proceeds through a series of well-established steps. First, a strong base abstracts an α-proton from a ketone or ester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to form the β-keto ester product.

Caption: Mechanism of the Claisen condensation with this compound.

Experimental Protocols

The following protocols provide a general framework for performing a Claisen condensation using this compound with a ketone as the enolate precursor. Reaction conditions should be optimized for each specific substrate.

Protocol 1: Claisen Condensation with Sodium Ethoxide

This protocol is suitable for ketones that are readily deprotonated by sodium ethoxide.

Materials:

-

Ketone (e.g., acetophenone)

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.

-

Base Preparation: Carefully add sodium metal to the ethanol in small portions to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Addition of Ketone: Once the sodium is completely dissolved and the solution has cooled to room temperature, add the ketone dropwise to the sodium ethoxide solution with stirring.

-

Addition of Orthoester: After stirring for 30 minutes, add this compound dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add 1 M HCl to neutralize the reaction mixture until it is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Claisen Condensation with a Stronger, Non-nucleophilic Base (LDA)

This protocol is recommended for less acidic ketones or when side reactions with the base are a concern.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Ketone

-

This compound

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

LDA Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C and add n-BuLi dropwise. Stir at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation: Add the ketone dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Addition of Orthoester: Add this compound dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

References

Application of Ethyl 2,2,2-triethoxyacetate in Pharmaceutical Synthesis: A Versatile Reagent for Building Complex Molecules

Introduction

Ethyl 2,2,2-triethoxyacetate is a valuable and versatile reagent in organic synthesis, finding significant application as an intermediate in the preparation of a wide array of pharmaceutical compounds.[1][2] Its unique structural features, particularly the presence of three ethoxy groups, impart specific reactivity that medicinal chemists leverage to construct complex molecular architectures. This application note provides a detailed overview of its primary use in pharmaceutical synthesis, focusing on its role in the formation of key intermediates.

Core Application: Synthesis of β-Keto Esters via Claisen Condensation

The most prominent application of this compound in pharmaceutical synthesis is its use as a C2 synthon in Claisen condensation reactions to generate β-keto esters.[1] These β-keto esters are crucial building blocks for a variety of heterocyclic compounds that form the core of many drug molecules. The reaction involves the condensation of this compound with a ketone or another ester in the presence of a strong base.

General Reaction Scheme:

This transformation is highly valuable as it provides a direct route to functionalized 1,3-dicarbonyl compounds, which are precursors to a multitude of bioactive molecules.

Logical Workflow for β-Keto Ester Synthesis

The general workflow for the synthesis of β-keto esters using this compound is depicted below. This process is fundamental for the subsequent synthesis of more complex pharmaceutical ingredients.

Caption: General workflow for the synthesis of β-keto esters.

Application in the Synthesis of Pyrazolone Derivatives

β-Keto esters are widely used as precursors for the synthesis of pyrazolone derivatives, a class of compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Illustrative Example: Synthesis of a Phenylpyrazolone Precursor

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the cyclization of a β-keto ester (ethyl acetoacetate, as a representative example) with phenylhydrazine.

| Parameter | Value |

| Reactant 1 | Ethyl acetoacetate (1.0 eq) |

| Reactant 2 | Phenylhydrazine (1.0 eq) |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Yield | Typically >80% |

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Signaling Pathway Implication: Cyclooxygenase (COX) Inhibition

Many pyrazolone-based nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The general mechanism is outlined in the diagram below.

Caption: Inhibition of the COX pathway by pyrazolone NSAIDs.

This compound serves as a crucial C2 building block in pharmaceutical synthesis, primarily through its role in the Claisen condensation to produce versatile β-keto ester intermediates. These intermediates are foundational for the synthesis of a wide range of heterocyclic compounds, including the pyrazolone class of pharmaceuticals. While specific, detailed protocols for the synthesis of marketed drugs using this reagent are often proprietary, the general methodologies and workflows presented here illustrate its significant contribution to drug discovery and development. Further research into novel applications of this reagent will likely continue to expand its utility in the creation of new therapeutic agents.

References

Ethyl 2,2,2-triethoxyacetate: A Versatile Reagent in Organic Synthesis

Introduction

Ethyl 2,2,2-triethoxyacetate is a valuable and versatile reagent in organic synthesis, finding applications in the construction of key intermediates for the pharmaceutical and agrochemical industries.[1] Its unique structural features, possessing both an ester and an orthoester functional group, allow it to participate in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a reagent in the synthesis of β-keto esters via Claisen condensation and in the formation of 4-hydroxycoumarins, important heterocyclic scaffolds.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 57267-03-5 | [2] |

| Molecular Formula | C10H20O5 | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 90-92 °C at 8 Torr | [1] |

| Purity | Typically ≥95% | [4][5] |

| Storage | Sealed in a dry place at room temperature. | [4][5] |

Safety Hazards:

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: Always consult the Safety Data Sheet (SDS) before handling this reagent and perform a thorough risk assessment.

Application 1: Synthesis of β-Keto Esters via Claisen Condensation

This compound serves as an effective C2 synthon in Claisen condensation reactions with ketones to furnish β-keto esters, which are pivotal intermediates in the synthesis of more complex molecules.[1] The reaction proceeds through the formation of an enolate from the ketone, which then undergoes nucleophilic attack on the carbonyl carbon of this compound.

Reaction Workflow

References

Application Notes and Protocols for Benzimidazole Synthesis using Ethyl 2,2,2-triethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction